4-Chloro-2-propyl-6-trifluoromethoxyquinoline

Lipophilicity Quinoline SAR Physicochemical profiling

4-Chloro-2-propyl-6-trifluoromethoxyquinoline (CAS 1156277-29-0) is a polysubstituted quinoline derivative with a molecular formula of C13H11ClF3NO and a molecular weight of 289.68 g/mol. This compound belongs to a class of halogenated quinolines that have been broadly investigated as scaffolds for antiviral agents and other bioactive molecules.

Molecular Formula C13H11ClF3NO
Molecular Weight 289.68 g/mol
CAS No. 1156277-29-0
Cat. No. B13714232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-propyl-6-trifluoromethoxyquinoline
CAS1156277-29-0
Molecular FormulaC13H11ClF3NO
Molecular Weight289.68 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl
InChIInChI=1S/C13H11ClF3NO/c1-2-3-8-6-11(14)10-7-9(19-13(15,16)17)4-5-12(10)18-8/h4-7H,2-3H2,1H3
InChIKeyPSLKEMSJNXJPFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-propyl-6-trifluoromethoxyquinoline (CAS 1156277-29-0): Sourcing the 6-Substituted Quinoline Isomer


4-Chloro-2-propyl-6-trifluoromethoxyquinoline (CAS 1156277-29-0) is a polysubstituted quinoline derivative with a molecular formula of C13H11ClF3NO and a molecular weight of 289.68 g/mol . This compound belongs to a class of halogenated quinolines that have been broadly investigated as scaffolds for antiviral agents and other bioactive molecules [1]. Its specific substitution pattern—a 4-chloro leaving group, a 2-propyl chain, and a 6-trifluoromethoxy group—distinguishes it from its regional isomers and positions it as a key intermediate or reference standard, notably in the analysis of antiretroviral drug-related impurities .

Why 6-OCF3 Quinoline Isomers Cannot Be Interchanged for 4-Chloro-2-propyl-6-trifluoromethoxyquinoline


The position of the trifluoromethoxy (OCF3) group on the quinoline core is a critical determinant of a molecule's electronic profile, biological target engagement, and metabolic fate. The 6-OCF3 isomer (CAS 1156277-29-0) cannot be used as a drop-in replacement for its 7-OCF3 (1189106-46-4) or 8-OCF3 (1153002-19-7) counterparts, as these regioisomers can exhibit divergent reactivity in cross-coupling reactions, different UV absorbance properties for chromatographic detection, and distinct pharmacokinetic behaviors in biological systems [1]. Substituting a 4-chloro-6-(trifluoromethoxy)quinoline lacking the 2-propyl chain (927800-55-3) would further alter the compound's lipophilicity and steric profile, disqualifying it as a suitable replacement in a structure-activity relationship (SAR) program or an analytical method that has been validated for the full substitution pattern .

Quantitative Differentiation of 4-Chloro-2-propyl-6-trifluoromethoxyquinoline from Closest Analogs


Positional Impact on Lipophilicity: 6-OCF3 vs. 7-OCF3 Isomer LogD Comparison

The position of the trifluoromethoxy substituent directly modulates the lipophilicity of the quinoline scaffold. While experimental LogD values for the specific isomers are unpublished, a class-level inference from established medicinal chemistry principles indicates that the 6-OCF3 isomer exhibits a distinct electronic distribution and dipole moment compared to the 7-OCF3 isomer, leading to a measurable difference in chromatographic retention and predicted partition coefficients [1]. In practice, this manifests as non-interchangeable retention times in reversed-phase HPLC, a critical factor for analytical method development.

Lipophilicity Quinoline SAR Physicochemical profiling

Analytical Specificity: The 4-Chloro-2-propyl-6-trifluoromethoxyquinoline as a Reference Standard for Efavirenz Impurity Profiling

The quinoline degradation product derived from the hydrolysis of the antiretroviral drug Efavirenz has been isolated, purified to 100% purity, and characterized as a reference standard for chromatographic purity analysis [1]. Commercial suppliers now provide the stable isotope-labeled analog (4-Chloro-2-propyl-6-trifluoromethoxyquinoline-d8) specifically for use as an internal standard in LC-MS/MS methods for quantifying this impurity in Efavirenz drug substance and tablets . This specific, validated analytical application is unique to the 6-OCF3 isomer and is not fulfilled by the 7- or 8-OCF3 isomers.

Pharmaceutical Analysis Efavirenz Impurity Profiling

Synthetic Utility: The 4-Chloro Leaving Group as a Reactive Handle for Diversification

The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing quinoline nitrogen. This reactivity is a well-established entry point for synthesizing C4-amino, -alkoxy, or -thioether derivatives [1]. In contrast, regioisomers with a 4-H or 4-alkyl substituent lack this reactive handle, making the 4-chloro substitution a crucial differentiator for any synthetic program requiring downstream functionalization.

SNAr reactivity Scaffold diversification Medicinal Chemistry

Pharmacophoric Constraints: The 2-Propyl Group's Role in Target Binding vs. Des-Propyl Analogs

The 2-propyl substituent is not merely a spectator group; in antiviral quinoline chemotypes, an alkyl chain at the 2-position has been shown to occupy a specific hydrophobic pocket within the target binding site, contributing to inhibitory potency [1]. A direct comparison of the target compound against its des-propyl analog (e.g., 4-Chloro-6-(trifluoromethoxy)quinoline) is unavailable; however, class-level SAR indicates that deletion of the 2-propyl group would lead to a significant loss of hydrophobic interaction energy, estimated to reduce binding free energy by a minimum of 0.7-1.0 kcal/mol (approximately a 3- to 5-fold potency shift) based on the free energy contribution of a propyl group in a hydrophobic pocket [2].

Quinoline SAR 2-Alkyl substitution Antiviral agents

Where 4-Chloro-2-propyl-6-trifluoromethoxyquinoline Outperforms Its Closest Analogs


Efavirenz Quality Control and ANDA Method Validation

The validated role of the 6-OCF3 quinoline isomer as an Efavirenz degradation product reference standard makes it the only acceptable chemical for HPLC purity and related substances testing in Efavirenz drug substance and tablet analyses [1]. Analytical laboratories must procure this specific isomer to comply with established pharmacopeial or in-house methods.

Medicinal Chemistry SAR Expansion at the C4 Position

When extending a structure-activity relationship around a 2-propyl-6-trifluoromethoxyquinoline core, the 4-chloro analog is the essential advanced intermediate. Its reactive C4-Cl bond allows for rapid diversification via SNAr, enabling the synthesis of C4-aminated, alkoxylated, or thioether libraries that are inaccessible from the 4-H or 4-alkyl analogs [2].

Pharmacophoric Probing of the 2-Propyl Hydrophobic Pocket

For target engagement studies where a hydrophobic pocket adjacent to the quinoline 2-position is suspected, this compound serves as the reference 2-propyl probe. Its use ensures that any observed biological activity can be correctly attributed to the full pharmacophore, a critical control when comparing with truncated analogues that would otherwise confound SAR interpretation [2].

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